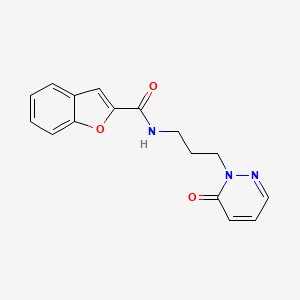

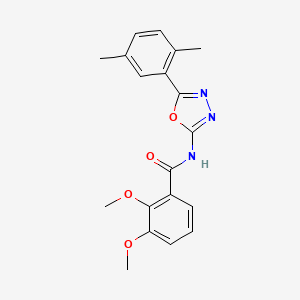

![molecular formula C17H23ClN4O4 B2962916 2-[4-(3-Amino-3-oxopropyl)piperazin-1-yl]-4-(3-chloroanilino)-4-oxobutanoic acid CAS No. 883265-00-7](/img/structure/B2962916.png)

2-[4-(3-Amino-3-oxopropyl)piperazin-1-yl]-4-(3-chloroanilino)-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[4-(3-Amino-3-oxopropyl)piperazin-1-yl]-4-(3-chloroanilino)-4-oxobutanoic acid is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is also known as TAK-659 and is classified as a kinase inhibitor. Kinase inhibitors are a class of drugs that target enzymes called kinases, which are involved in various cellular processes, including cell growth and division.

Scientific Research Applications

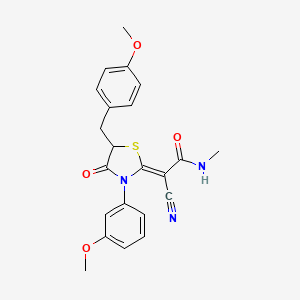

Photochemical Properties

Research into photochemical properties of related compounds, such as ciprofloxacin, reveals low-efficiency substitution reactions and the influence of environmental conditions on photostability and degradation pathways. These studies provide insights into the stability and reactivity of similar compounds under irradiation, important for understanding their behavior in various applications (Mella, Fasani, & Albini, 2001).

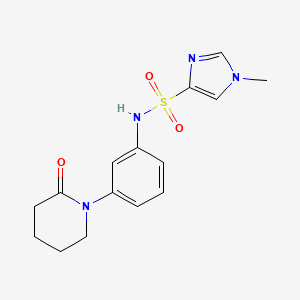

Antibacterial Activity

The compound's structural relatives, such as fluoroquinolones, demonstrate significant antibacterial properties against a broad spectrum of bacterial pathogens. These studies contribute to the development of new therapeutic agents with improved potency and reduced adverse drug interactions, highlighting the potential of such compounds in combating resistant bacterial strains (Miyamoto et al., 1990).

Biosynthesis of Piperazic Acid

Piperazic acid, a cyclic hydrazine found in non-ribosomal peptide structures, is associated with potent biological activities. Research into the biosynthesis of piperazic acid-containing natural products enhances our understanding of their complex molecular assembly and potential applications in medicinal chemistry (Morgan, Andersen, & Ryan, 2019).

Synthesis of Novel Compounds

The synthesis of novel compounds, such as those incorporating piperazine and related moieties, is central to the discovery of new drugs and materials. Studies focusing on the synthesis and antimicrobial activity of piperazine derivatives emphasize the versatility and potential of these frameworks in the development of compounds with varied biological activities (Patel, Agravat, & Shaikh, 2011).

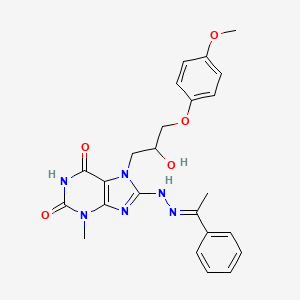

Mechanism of Action

Target of Action

The primary targets of this compound are ADAMTS 4 and 5 . ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin motifs) are a group of enzymes that play a crucial role in the degradation of cartilage and disruption of cartilage homeostasis .

Mode of Action

The compound interacts with its targets, ADAMTS 4 and 5, by inhibiting their activity . This inhibition prevents the degradation of cartilage and disruption of cartilage homeostasis, which are common in inflammatory conditions and diseases such as osteoarthritis .

Biochemical Pathways

The compound affects the biochemical pathways involving ADAMTS 4 and 5. By inhibiting these enzymes, it prevents the breakdown of cartilage, thereby maintaining cartilage homeostasis . This has downstream effects on the progression of diseases involving cartilage degradation, such as osteoarthritis .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the preservation of cartilage integrity. By inhibiting ADAMTS 4 and 5, the compound prevents cartilage degradation, which can alleviate symptoms and slow the progression of diseases like osteoarthritis .

properties

IUPAC Name |

2-[4-(3-amino-3-oxopropyl)piperazin-1-yl]-4-(3-chloroanilino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClN4O4/c18-12-2-1-3-13(10-12)20-16(24)11-14(17(25)26)22-8-6-21(7-9-22)5-4-15(19)23/h1-3,10,14H,4-9,11H2,(H2,19,23)(H,20,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLZUQGTVVWFBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC(=O)N)C(CC(=O)NC2=CC(=CC=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(4-Acetamidophenyl)-2-cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2962833.png)

![N-(4-bromobenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2962846.png)

![4-[(4-Methoxybenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2962847.png)

![6-bromo-3-[4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2962850.png)

![4H,6H,7H-thieno[3,2-c]thiopyran-4-carboxylic acid](/img/structure/B2962851.png)

![{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol](/img/structure/B2962853.png)